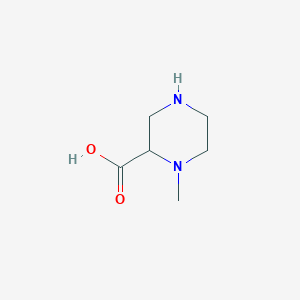

1-Methylpiperazine-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methylpiperazine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H12N2O2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1-Methylpiperazine-2-carboxylic acid is a derivative of piperazine, a class of compounds known for their wide range of biological and pharmaceutical activity . Piperazine derivatives are employed in various drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .

Mode of Action

It’s worth noting that piperazine derivatives interact with their targets in various ways, depending on their specific chemical structure .

Biochemical Pathways

Piperazine derivatives are known to influence a wide range of biological and pharmaceutical activities .

Pharmacokinetics

The compound’s molecular formula is c6h12n2o2, and it has a molecular weight of 14417 . Its boiling point is 285.6±35.0°C at 760 mmHg , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Action Environment

It’s worth noting that the compound should be stored in a dark place at 2-8°c to maintain its stability .

Actividad Biológica

1-Methylpiperazine-2-carboxylic acid is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a methyl group and a carboxylic acid group. This unique structure enhances its solubility and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₄N₂O₂ |

| Molecular Weight | 158.20 g/mol |

| Solubility | Soluble in water |

| pKa | Approximately 4.5 |

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. It can modulate neurotransmitter systems, which is crucial for its potential therapeutic effects.

- Receptor Interaction : The compound may bind to neurotransmitter receptors, influencing pathways related to mood regulation, cognition, and neuroprotection.

- Enzyme Inhibition : It has been studied as an inhibitor of specific enzymes involved in metabolic pathways, particularly those linked to neurological disorders.

Biological Activities

This compound exhibits various biological activities:

- Neuroprotective Effects : Research indicates that it may protect neuronal cells from oxidative stress, which is critical in conditions like Alzheimer's disease.

- Anticancer Potential : Preliminary studies suggest that this compound can inhibit the growth of certain cancer cell lines, including MDA-MB453 and MCF-7, with IC50 values indicating significant cytotoxicity .

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Neuroprotective Study :

- A study demonstrated that the compound reduced apoptosis in neuronal cells subjected to oxidative stress. The reduction in cell death was statistically significant (p < 0.01), indicating its potential as a neuroprotective agent.

- Anticancer Activity :

- Enzyme Inhibition :

Comparison with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally related compounds:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| Piperazine | Parent structure | Lacks carboxylic acid functionality |

| N-Methylpiperazine | Similar structure | Lacks carboxylic acid group |

| 4-(4-Fluorophenyl)-1-methylpiperazine | Enhanced binding affinity | Fluorophenyl group increases activity |

Propiedades

IUPAC Name |

1-methylpiperazine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-3-2-7-4-5(8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOAGJXNPXLMGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627352 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246609-06-2 |

Source

|

| Record name | 1-Methylpiperazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.